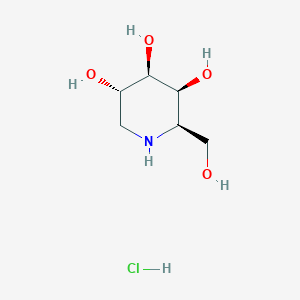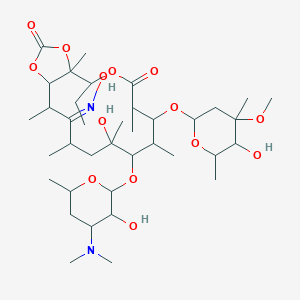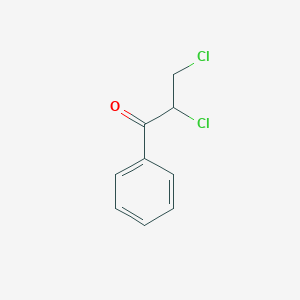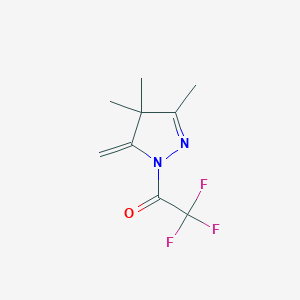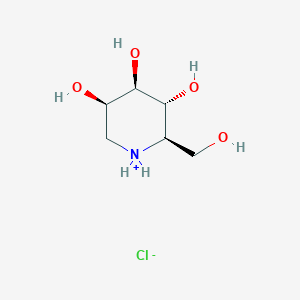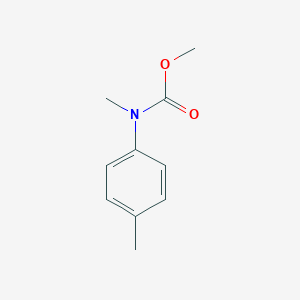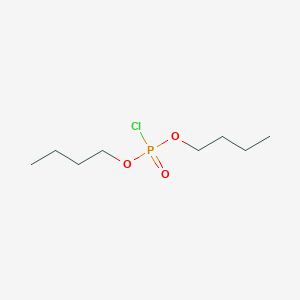
Ácido fosforoclórico, éster dibútilico
Descripción general
Descripción
Phosphorochloridic acid, dibutyl ester, also known as Phosphorochloridic acid, dibutyl ester, is a useful research compound. Its molecular formula is C8H18ClO3P and its molecular weight is 228.65 g/mol. The purity is usually 95%.
The exact mass of the compound Phosphorochloridic acid, dibutyl ester is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2649. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Phosphorochloridic acid, dibutyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phosphorochloridic acid, dibutyl ester including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Estudios de biodegradación
Di-n-butil fosforocloridato: se ha estudiado por su potencial de biodegradación. La investigación ha demostrado que ciertas especies de Fusarium pueden degradar el ftalato de dibutilo (DBP), un compuesto con enlaces éster similares, en fermentación líquida . Esto sugiere posibles aplicaciones en biorremediación ambiental, donde el compuesto podría utilizarse para estudiar la descomposición de contaminantes ambientales similares.
Degradación electroquímica
Se ha explorado la electrodegradación de compuestos como el DBP en el tratamiento de aguas residuales . Dadas las similitudes estructurales, Di-n-butil fosforocloridato podría utilizarse en estudios electroquímicos para comprender sus productos y vías de descomposición, contribuyendo al desarrollo de tecnologías avanzadas de tratamiento de aguas residuales.
Síntesis de fosforamidas
Como compuesto organofosforado, Di-n-butil fosforocloridato se puede utilizar en la síntesis de fosforamidas . Estos compuestos tienen una amplia gama de aplicaciones, incluyendo material genético, transferencia de energía, enzimas y otras biomoléculas, que son esenciales para varios procesos vitales.
Investigación de plastificantes
La investigación sobre alternativas ecológicas a los ftalatos, que se utilizan como plastificantes, está en curso debido a su impacto ambiental . Di-n-butil fosforocloridato podría servir como un compuesto modelo en la búsqueda de plastificantes más seguros.
Análisis de disruptores endocrinos
Di-n-butil fosforocloridato: podría utilizarse en estudios relacionados con disruptores endocrinos debido a su semejanza estructural con el DBP, que se sabe que interfiere con el sistema endocrino . Esto puede ayudar a comprender el impacto de estos compuestos en la salud y el medio ambiente.
Remediación del suelo
Se puede investigar el potencial del compuesto para la remediación del suelo, especialmente en suelos contaminados con ésteres similares . Su degradación en el suelo y los efectos resultantes en la microbiota del suelo podrían proporcionar información sobre el desarrollo de estrategias de descontaminación del suelo.
Mecanismo De Acción
Phosphorochloridic acid, dibutyl ester, also known as Di-n-Butyl Phosphorochloridate, is a chemical compound with the molecular formula C8H18ClO3P . This article will explore its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Result of Action
The molecular and cellular effects of Phosphorochloridic acid, dibutyl ester’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how such factors affect phosphorochloridic acid, dibutyl ester is currently unavailable . Future studies should consider these factors to fully understand the compound’s behavior in different environments.
Propiedades
IUPAC Name |
1-[butoxy(chloro)phosphoryl]oxybutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18ClO3P/c1-3-5-7-11-13(9,10)12-8-6-4-2/h3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJEHRMYJNACSLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOP(=O)(OCCCC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20231455 | |
| Record name | Phosphorochloridic acid, dibutyl ester (8CI)(9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20231455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
819-43-2 | |
| Record name | Phosphorochloridic acid, dibutyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000819432 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphorochloridic acid, dibutyl ester | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2649 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphorochloridic acid, dibutyl ester (8CI)(9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20231455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phosphorochloridic acid, dibutyl ester | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24FV5ZB3EC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What does the study on Di-n-butyl Phosphorochloridate reveal about its reaction mechanism in different solvents?
A1: The research investigated the solvolysis rate of Di-n-butyl Phosphorochloridate in 28 different solvents using the extended Grunwald-Winstein equation. [] The results, particularly the sensitivity values (l = 1.40 and m = 0.42), strongly suggest that Di-n-butyl Phosphorochloridate predominantly undergoes solvolysis via an SN2 reaction pathway. [] This means the reaction likely involves a single concerted step where the solvent acts as a nucleophile, attacking the phosphorus center while the chloride simultaneously departs. Further solidifying this conclusion are the activation parameters derived from the study, which show relatively small positive ΔH ≠ values (8.0 to 15.9 kcal·mol−1) and large negative ΔS ≠ values (−25.8 to −53.1 cal·mol−1·K−1), typical for SN2 reactions. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


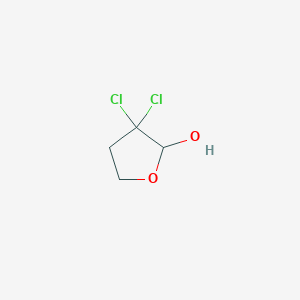
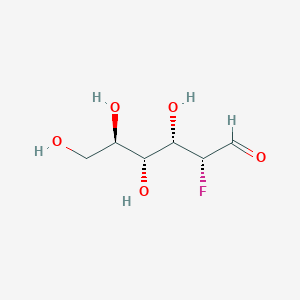
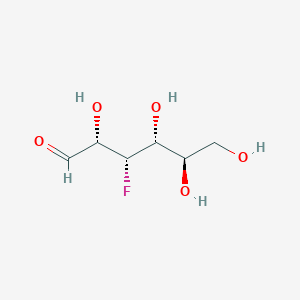
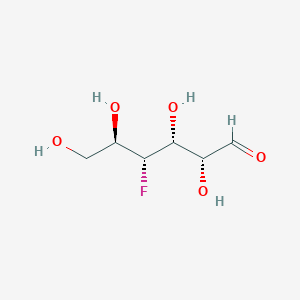
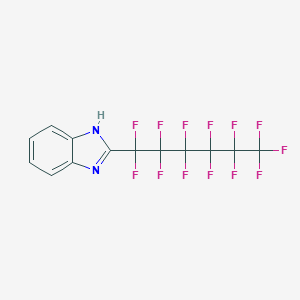
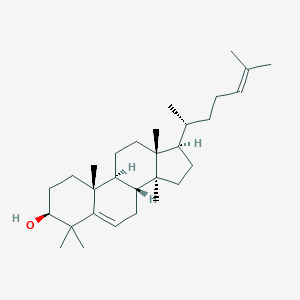
![3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B43597.png)
